molecular formula C22H18ClF3N2O3S B296945 N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

カタログ番号 B296945
分子量: 482.9 g/mol
InChIキー: LJHNPZBRVORMNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown potential in treating various types of cancers. This compound was first synthesized by Bayer AG in 1999 and has since been extensively studied for its anticancer properties.

作用機序

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 exerts its anticancer effects by inhibiting the activity of Raf kinase, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. Inhibition of Raf kinase by N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 leads to the inhibition of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway and the c-Jun N-terminal kinase (JNK) pathway, which ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the activity of various kinases, including Raf kinase, VEGFR, and PDGFR, which are involved in the growth and proliferation of cancer cells. Inhibition of these kinases leads to the inhibition of downstream signaling pathways, ultimately leading to the inhibition of cancer cell growth and proliferation. N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has also been shown to have anti-angiogenic effects, which may contribute to its anticancer properties.

実験室実験の利点と制限

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has several advantages for lab experiments, including its potency and selectivity for Raf kinase inhibition. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacological properties. However, N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has some limitations for lab experiments, including its poor solubility in water and its potential for off-target effects.

将来の方向性

There are several future directions for the study of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006. One potential direction is the development of more potent and selective inhibitors of Raf kinase, which may have improved anticancer properties. Another direction is the investigation of the use of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 in combination with other anticancer agents, which may have synergistic effects. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 may provide insights into its optimal dosing and administration for the treatment of cancer.

合成法

The synthesis of N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzenesulfonamide with 1,1'-biphenyl-2-carbonyl chloride in the presence of a base to yield N-[1,1'-biphenyl]-2-yl-2-[4-chloro-3-nitrobenzenesulfonamido]acetamide. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the reaction of the amine with trifluoroacetic acid and formaldehyde to yield N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006.

科学的研究の応用

N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has been extensively studied for its potential anticancer properties. It has been shown to inhibit the activity of various kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR), which are involved in the growth and proliferation of cancer cells. N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 43-9006 has been tested in preclinical and clinical trials for the treatment of various types of cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

特性

分子式

C22H18ClF3N2O3S

分子量

482.9 g/mol

IUPAC名

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C22H18ClF3N2O3S/c1-32(30,31)28(16-11-12-19(23)18(13-16)22(24,25)26)14-21(29)27-20-10-6-5-9-17(20)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,27,29)

InChIキー

LJHNPZBRVORMNB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F

正規SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。